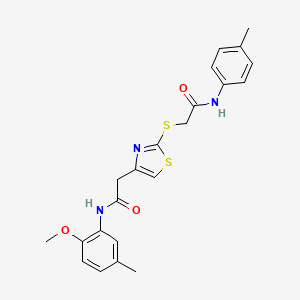

N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-14-4-7-16(8-5-14)23-21(27)13-30-22-24-17(12-29-22)11-20(26)25-18-10-15(2)6-9-19(18)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRWDLWNQVYNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol.

-

Introduction of the Acetamide Group: : The acetamide group is introduced through an acylation reaction. This can be achieved by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

-

Substitution Reactions: : The methoxy and methyl groups on the phenyl ring are typically introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl groups in the acetamide and thiazole rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for these transformations.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: NBS or NCS in the presence of a solvent like dichloromethane.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.

Reduction: Conversion of carbonyl groups to alcohols.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is explored for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit significant biological activities, and this compound is no exception. It is tested against various bacterial and fungal strains to evaluate its efficacy.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies focus on its pharmacokinetics, toxicity, and efficacy in disease models.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s thiazole ring and acetamide group are likely crucial for its binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.

Receptors: It could interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Key Observations :

Anticancer Potential

Thiazole-acetamide derivatives exhibit notable anticancer activity. For example:

- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) show potent activity against HepG-2 cells, attributed to their hydrazone and thiadiazole moieties .

- The p-tolylamino group in the target compound may enhance target selectivity, as seen in structurally related inhibitors of CDK5/p25 () .

Protein Binding Affinity

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., , Compounds 12–13) improve thermal stability (higher melting points) but may reduce synthetic yields .

- Heterocyclic Core : Thiadiazole derivatives () exhibit distinct bioactivity profiles compared to thiazoles, likely due to differences in ring size and electronic properties.

- Substituent Position : Methoxy groups at the phenyl ring (e.g., 2-methoxy-5-methyl in the target compound) may enhance lipophilicity and membrane permeability .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, along with a methoxy and methyl substituent that may influence its pharmacological profile. The presence of a p-tolylamino group suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in MDPI highlights its antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound demonstrated an IC50 value indicative of its potency in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 3.105 |

| PC-3 | 3.023 |

These results suggest that the compound can effectively inhibit cancer cell proliferation.

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide exerts its anticancer effects involves several pathways:

- Kinase Inhibition : The compound has been shown to inhibit key signaling pathways involved in cancer progression, particularly VEGFR-2 and AKT, with reported IC50 values of 0.075 µM and 4.60 µM, respectively .

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound leads to S phase cell cycle arrest, preventing cancer cells from progressing through the cell cycle .

- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 following treatment. This is a critical pathway for eliminating cancer cells .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In Vitro Studies : A comprehensive evaluation of various derivatives showed that modifications to the chemical structure could enhance cytotoxicity against different cancer cell lines. For instance, specific substitutions on the thiazole ring improved selectivity and potency against HepG2 cells compared to PC-3 cells .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various targets involved in tumor growth and metastasis. These studies suggest that N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide binds effectively within the active sites of these targets, indicating potential for development as an anticancer agent .

Safety Profile and Selectivity

The safety profile of N-(2-methoxy-5-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide appears favorable when compared to traditional chemotherapeutics. In studies, it exhibited lower toxicity towards normal cells while effectively inducing apoptosis in cancerous cells . This selectivity is crucial for reducing side effects commonly associated with chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.